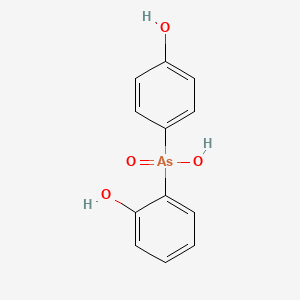
(2-Hydroxyphenyl)(4-hydroxyphenyl)arsinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 41377: is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is known for its specific interactions at the molecular level, making it a subject of interest in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of NSC 41377 involves a series of chemical reactions that require precise conditions. The synthetic route typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.
Industrial Production Methods: In an industrial setting, the production of NSC 41377 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:
Batch or Continuous Processing: Depending on the demand, the production can be carried out in batch or continuous mode.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: NSC 41377 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: NSC 41377 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: NSC 41377 is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: In biological research, NSC 41377 is used to investigate cellular processes and molecular interactions. It is often employed in studies involving enzyme inhibition and protein binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. It is studied for its effects on specific molecular targets and pathways involved in diseases.
Industry: NSC 41377 is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of high-performance products.
Mechanism of Action
The mechanism of action of NSC 41377 involves its interaction with specific molecular targets. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved include:
Enzyme Inhibition: NSC 41377 can inhibit the activity of certain enzymes, affecting metabolic processes.
Signal Transduction: The compound can modulate signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
NSC 12345: This compound shares similar structural features with NSC 41377 but differs in its reactivity and applications.
NSC 67890: Another related compound, known for its distinct mechanism of action and therapeutic potential.
Uniqueness: NSC 41377 stands out due to its specific molecular interactions and broad range of applications. Its unique properties make it a valuable tool in scientific research and industrial processes.
Properties
CAS No. |
6973-94-0 |
|---|---|
Molecular Formula |
C12H11AsO4 |
Molecular Weight |
294.13 g/mol |
IUPAC Name |
(2-hydroxyphenyl)-(4-hydroxyphenyl)arsinic acid |
InChI |
InChI=1S/C12H11AsO4/c14-10-7-5-9(6-8-10)13(16,17)11-3-1-2-4-12(11)15/h1-8,14-15H,(H,16,17) |
InChI Key |
LYLOLQCNEFADIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)[As](=O)(C2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















